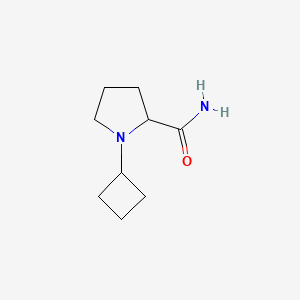
1-Cyclobutylpyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclobutylpyrrolidine-2-carboxamide (CBPC) is a chemical compound that has been of increasing interest to researchers in the fields of pharmacology, organic chemistry, and materials science. The five-membered pyrrolidine ring, a key component of CBPC, is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds, like CBPC, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular formula of CBPC is C9H16N2O, and it has a molecular weight of 168.24. The pyrrolidine ring in CBPC contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The influence of steric factors on biological activity has been investigated, along with the structure–activity relationship (SAR) of the studied compounds .Wissenschaftliche Forschungsanwendungen
1-Cyclobutylpyrrolidine-2-carboxamide has been extensively studied in scientific research due to its potential applications in various fields. This compound has been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied as a potential treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. This compound has also been studied as a potential treatment for anxiety and depression, as it has been shown to have anxiolytic and antidepressant effects in animal models.
Wirkmechanismus
The mechanism of action of 1-Cyclobutylpyrrolidine-2-carboxamide is not fully understood, but it is believed to act as a modulator of the glutamatergic system. This compound has been shown to bind to the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. By binding to the NMDA receptor, this compound may modulate the activity of the glutamatergic system, which is involved in various physiological and pathological processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. This compound has also been shown to increase the activity of the antioxidant enzyme superoxide dismutase (SOD), which protects cells from oxidative stress. This compound has been shown to increase the levels of the neurotransmitters dopamine and serotonin, which are involved in various physiological and pathological processes.
Vorteile Und Einschränkungen Für Laborexperimente
1-Cyclobutylpyrrolidine-2-carboxamide has several advantages for lab experiments. This compound is a stable compound that can be easily synthesized and purified. This compound is also soluble in water and organic solvents, which makes it easy to use in various experimental setups. However, there are also limitations to the use of this compound in lab experiments. This compound has a relatively short half-life, which may limit its effectiveness in some experimental setups. This compound may also have off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 1-Cyclobutylpyrrolidine-2-carboxamide. One direction is to further investigate the mechanism of action of this compound and its effects on the glutamatergic system. Another direction is to study the potential therapeutic applications of this compound in various neurological and psychiatric disorders. Additionally, the development of new analogs of this compound may lead to compounds with improved efficacy and selectivity. Finally, the use of this compound in combination with other compounds may lead to synergistic effects and improved therapeutic outcomes.
Synthesemethoden
1-Cyclobutylpyrrolidine-2-carboxamide can be synthesized through a multistep process that involves the reaction of cyclobutanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with proline to form the corresponding amide. The amide is then cyclized using a dehydrating agent such as phosphorus oxychloride to form the cyclic derivative, this compound.
Eigenschaften
IUPAC Name |
1-cyclobutylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c10-9(12)8-5-2-6-11(8)7-3-1-4-7/h7-8H,1-6H2,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLADZAUJBOAIQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCC2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[2-[(4-fluorophenyl)methyl]-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/no-structure.png)
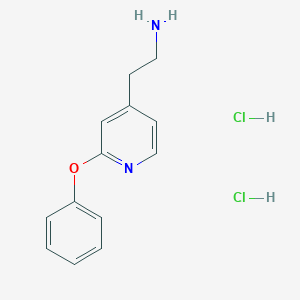

![N-(1-cyanocyclohexyl)-2-{4-[(1,2-oxazol-3-yl)methyl]piperazin-1-yl}propanamide](/img/structure/B2619221.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-hydroxyethanimidamide](/img/structure/B2619223.png)
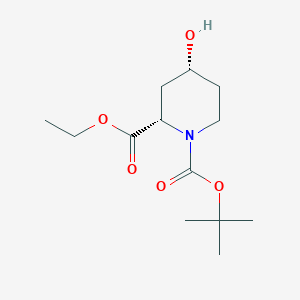
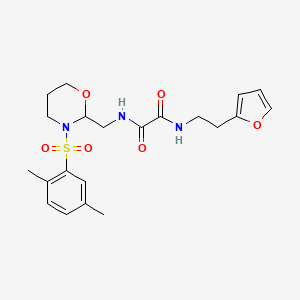

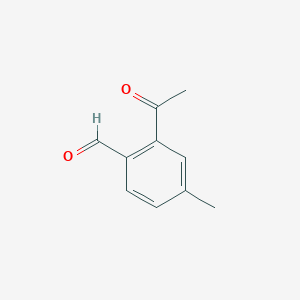
![6-ethyl-1,3-dimethyl-5-(((tetrahydrofuran-2-yl)methyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2619231.png)
![2-Amino-2-[3-(2-chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2619233.png)
![[2-Methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B2619234.png)

![4-oxo-5-phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]-1H-pyridine-2-carboxamide](/img/structure/B2619239.png)